molecular formula C8H5N3O3 B3029121 8-Nitroquinazolin-4-ol CAS No. 53638-54-3

8-Nitroquinazolin-4-ol

Cat. No. B3029121
Key on ui cas rn: 53638-54-3
M. Wt: 191.14
InChI Key: FECQXFFMBXNHLB-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

N, N-dimethylaniline (0.37 ml, 1.23 mmol) was added dropwise to a solution of 8-nitro-3H-quinazolin-4-one 476 (200 mg, 1.04 mmol) in POCl3 (1.25 ml, 10.5 mmol) at 0° C. The mixture was heated at 65° C. for 1.5 h. After cooling, the mixture was concentrated in vacuo. The residue was quenched with sat. NaHCO3 solution and the aqueous phase was extracted with EtOAc (25 ml, ×2). The combined organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/DCM (80:20) to give the title compound (130 mg, 59.63%).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Yield
59.63%

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[N+:10]([C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][NH:19][C:18]2=O)([O-:12])=[O:11].O=P(Cl)(Cl)[Cl:26]>>[Cl:26][C:18]1[C:17]2[C:22](=[C:13]([N+:10]([O-:12])=[O:11])[CH:14]=[CH:15][CH:16]=2)[N:21]=[CH:20][N:19]=1

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C(NC=NC12)=O
Name
Quantity
1.25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was quenched with sat. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (25 ml, ×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography with n-hexane/DCM (80:20)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=C(C=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 59.63%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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